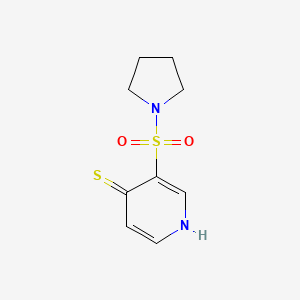
3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol est un composé hétérocyclique contenant à la fois un cycle pyridine et un cycle pyrrolidine reliés par un groupe sulfonyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol implique généralement la réaction de la pyrrolidine avec le chlorure de pyridine-3-sulfonyle. La réaction est effectuée dans des conditions contrôlées afin de garantir la formation du produit souhaité. Les conditions réactionnelles incluent souvent l'utilisation d'un solvant approprié et d'une base pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le groupe sulfonyle peut être réduit en sulfure dans des conditions spécifiques.
Substitution : Le cycle pyridine peut subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et l'utilisation de solvants appropriés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des disulfures, des acides sulfoniques et des dérivés de pyridine substitués. Ces produits peuvent être utilisés dans diverses applications chimiques et biologiques .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les processus industriels.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .
Applications De Recherche Scientifique
3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol comprennent :
- 3-(Pyrrolidin-1-ylsulfonyl)pyridine
- 4-(Pyrrolidin-1-ylsulfonyl)pyridine
- Pyrrolidine-2,5-diones
- Pyrrolizines
Unicité
Ce qui distingue this compound de ces composés similaires est sa combinaison unique d'un cycle pyridine, d'un cycle pyrrolidine et d'un groupe thiol. Cette combinaison confère des propriétés chimiques et des activités biologiques potentielles distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C9H12N2O2S2 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
3-pyrrolidin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H12N2O2S2/c12-15(13,11-5-1-2-6-11)9-7-10-4-3-8(9)14/h3-4,7H,1-2,5-6H2,(H,10,14) |
Clé InChI |
SCOXZEQYDRWPBV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CNC=CC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





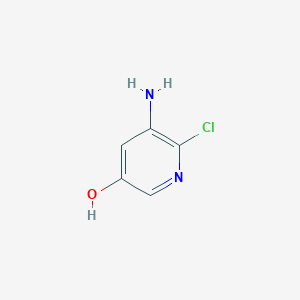
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)

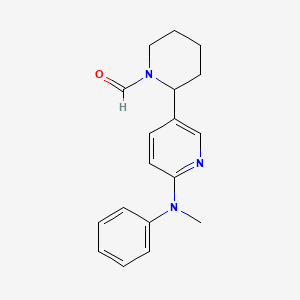
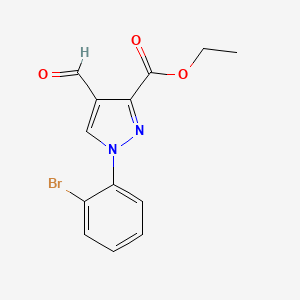



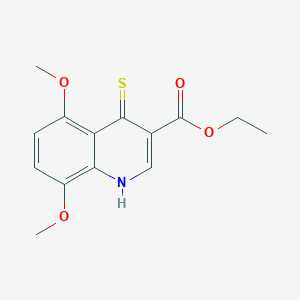
![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)

